molecular formula C9H9F3O B1465113 3-(2,3,6-Trifluorophenyl)propan-1-OL CAS No. 1057671-37-0

3-(2,3,6-Trifluorophenyl)propan-1-OL

Cat. No.: B1465113
CAS No.: 1057671-37-0
M. Wt: 190.16 g/mol
InChI Key: QHLYPHAJTSBDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,6-Trifluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a propanol backbone, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,6-Trifluorophenyl)propan-1-OL typically involves the reaction of 2,3,6-trifluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Grignard Reaction: The 2,3,6-trifluorobenzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide in an anhydrous ether solvent.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,6-Trifluorophenyl)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-(2,3,6-Trifluorophenyl)propanal or 3-(2,3,6-Trifluorophenyl)propanone

    Reduction: 3-(2,3,6-Trifluorophenyl)propane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2,3,6-Trifluorophenyl)propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,3,6-Trifluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the alcohol group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,6-Trifluorophenyl)propan-1-OL is unique due to its specific combination of a trifluorophenyl group and a propanol backbone. This structure imparts distinct chemical and physical properties, such as high thermal stability and resistance to metabolic degradation, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

3-(2,3,6-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-7-3-4-8(11)9(12)6(7)2-1-5-13/h3-4,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLYPHAJTSBDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3,6-Trifluorophenyl)propan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(2,3,6-Trifluorophenyl)propan-1-OL
Reactant of Route 3
Reactant of Route 3
3-(2,3,6-Trifluorophenyl)propan-1-OL
Reactant of Route 4
3-(2,3,6-Trifluorophenyl)propan-1-OL
Reactant of Route 5
Reactant of Route 5
3-(2,3,6-Trifluorophenyl)propan-1-OL
Reactant of Route 6
Reactant of Route 6
3-(2,3,6-Trifluorophenyl)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.